molecular formula C17H16N2O2S2 B2497629 N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207039-00-6

N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2497629
CAS No.: 1207039-00-6
M. Wt: 344.45
InChI Key: QWSMZELTDOJBJV-UHFFFAOYSA-N
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Description

The compound N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic carboxamide derivative featuring a cyclopentane core substituted with a thiophen-2-yl group and a carboxamide-linked thiazol-2-yl moiety. The thiazole ring is further functionalized with a furan-2-yl group at the 4-position. This structure combines multiple pharmacophoric elements:

  • Thiophene: A sulfur-containing heterocycle known for enhancing electronic delocalization and binding to biological targets .
  • Thiazole: A nitrogen-sulfur heterocycle frequently associated with antimicrobial, anticancer, and antifungal activities .
  • Furan: An oxygen-containing heterocycle contributing to solubility and metabolic stability.

Spectral characterization would likely align with similar carboxamides, displaying IR bands for C=O (~1660–1680 cm⁻¹) and NH (~3150–3400 cm⁻¹) groups .

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-15(17(7-1-2-8-17)14-6-4-10-22-14)19-16-18-12(11-23-16)13-5-3-9-21-13/h3-6,9-11H,1-2,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSMZELTDOJBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a furan derivative, the thiazole ring can be formed through a cyclization reaction involving a thioamide and a halogenated furan compound under basic conditions.

    Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety can be synthesized by reacting cyclopentanone with an appropriate amine, followed by acylation.

    Coupling Reactions: The final step involves coupling the thiazole and cyclopentanecarboxamide intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at various sites, such as the carbonyl group in the cyclopentanecarboxamide moiety, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially the furan and thiophene rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

    Bases: Triethylamine, pyridine

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the cyclopentanecarboxamide can yield cyclopentylamine derivatives.

Scientific Research Applications

N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and structurally related derivatives:

Table 1: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents/Functional Groups Biological Activity Synthesis Insights Key Spectral/Functional Notes
Target Compound Cyclopentanecarboxamide Thiophen-2-yl; 4-(furan-2-yl)thiazol-2-yl Not reported (inferred) Likely carboxamide coupling IR: C=O (~1660–1680 cm⁻¹)
Compound 74 () Cyclopropanecarboxamide Benzo[d][1,3]dioxol-5-yl; 4-methoxyphenyl Unspecified Carbodiimide-mediated coupling NMR-confirmed cyclopropane core
Compounds 26–29 () Thiophene-sulfonamide Isoxazole, pyrimidine, benzothiazole Antiproliferative (IC₅₀ ~9–10 µM) Condensation reactions Enhanced activity vs. doxorubicin
Patent Derivatives () Thiazole-piperidine 5-Phenyl-4,5-dihydroisoxazol-3-yl Fungicidal (crop protection) Multi-step alkylation Thiazole as critical pharmacophore

Structural and Functional Comparisons

Conversely, cyclopropane derivatives may exhibit enhanced metabolic stability due to ring rigidity . Thiophene-containing compounds (e.g., ) demonstrate that sulfur atoms in the ring enhance π-π stacking and redox activity, critical for antiproliferative effects .

Biological Activity :

  • Compounds 26–29 () highlight the importance of thiophene and sulfonamide groups in anticancer activity, with IC₅₀ values threefold lower than doxorubicin. The target compound’s thiophen-2-yl group may similarly contribute to DNA intercalation or kinase inhibition .
  • Thiazole -based fungicides () rely on the heterocycle’s ability to disrupt fungal membrane biosynthesis. The target compound’s thiazole moiety could be optimized for similar applications .

Synthetic Challenges :

  • The synthesis of the target compound likely parallels methods for cyclopropane analogs (), where carboxamide coupling (e.g., using DCC/DMAP) is critical. However, the larger cyclopentane ring may require modified cyclization conditions to avoid steric hindrance .
  • emphasizes tautomeric stability in thiazole derivatives, where IR spectra confirm the dominance of thione over thiol tautomers (~1247–1255 cm⁻¹ for C=S) . This suggests the target compound’s thiazole ring would exhibit similar stability.

However, furan’s lower metabolic stability relative to thiophene may require prodrug strategies .

Contradictions and Limitations

  • While highlights thiophene derivatives for anticancer use, focuses on thiazoles for fungicidal activity. The target compound’s dual thiophene-thiazole system may offer multifunctionality but could also lead to off-target effects.
  • Direct biological data for the target compound are absent; inferences rely on structural analogs, necessitating further in vitro validation.

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H17N3O2S2
  • Molecular Weight : 359.5 g/mol
  • CAS Number : 1105198-49-9

Research indicates that compounds containing thiazole and furan moieties often exhibit significant biological activities. The proposed mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

Several studies have indicated that thiazole derivatives possess anticancer properties. For instance:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
Study AMCF-7 (breast cancer)15Apoptosis induction
Study BA549 (lung cancer)10Cell cycle arrest

These studies suggest that this compound may exhibit similar effects, warranting further investigation.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Case Study on Anticancer Effects :
    • A recent study evaluated the effects of the compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability, with detailed analysis revealing apoptosis as a primary mode of action.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against various pathogens. The study concluded that the compound's effectiveness varied by strain, suggesting a need for tailored applications in clinical settings.

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